molecular formula C18H18N4O2 B4747338 N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4747338
M. Wt: 322.4 g/mol
InChI Key: MUTQYEGEWODXIS-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1, 3, and 4. The carboxamide group at position 4 is linked to a 3-acetylphenyl moiety. This structural motif is critical for its biological activity, particularly in kinase inhibition and anticancer applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-10-8-15(16-11(2)21-22(4)17(16)19-10)18(24)20-14-7-5-6-13(9-14)12(3)23/h5-9H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTQYEGEWODXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-acetylphenylhydrazine with 1,3,6-trimethyl-2-cyanopyridine in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction typically requires refluxing in ethanol for several hours to ensure complete cyclization and formation of the pyrazolo[3,4-b]pyridine core.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to achieve efficient and scalable production.

Chemical Reactions Analysis

N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds, expanding the molecular framework.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: It exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development and biological studies.

    Medicine: The compound’s pharmacological properties are explored for therapeutic applications, such as the development of new medications for various diseases.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical structure.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit key enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]Pyridine Derivatives

Compound Name Substituent(s) Core Structure Biological Activity Key Features
Target Compound 3-Acetylphenyl Pyrazolo[3,4-b]pyridine Inferred kinase inhibition Acetyl group enhances hydrogen bonding; moderate lipophilicity (logP ~3.2)*
N-(3-Chlorophenyl)-... 3-Chlorophenyl Pyrazolo[3,4-b]pyridine Anti-inflammatory, anticancer Chloro group increases lipophilicity (logP ~4.1); robust enzyme inhibition
N-(3-Chloro-4-Fluorophenyl)-... 3-Chloro-4-fluorophenyl Pyrazolo[3,4-b]pyridine Enhanced target selectivity Dual halogenation improves binding affinity (IC50 = 12 nM for TRKA)
N-(1,3-Benzodioxol-5-yl)-... Benzodioxolyl Pyrazolo[3,4-b]pyridine Anticancer, enzyme inhibition Benzodioxole increases π-π stacking; high polarity (logP ~2.8)
N-(1H-Indol-4-yl)-... Indolyl Pyrazolo[3,4-b]pyridine TRK inhibition (IC50 = 8 nM) Indole moiety targets hydrophobic kinase pockets; potent antiproliferative
N-(3-Chloro-4-Methoxyphenyl)-... 3-Chloro-4-methoxyphenyl Pyrazolo[3,4-b]pyridine Antiproliferative (GI50 = 1.5 µM) Methoxy group balances solubility and activity

*Estimated based on substituent contributions.

Key Insights:

Substituent Effects on Activity: Halogenated Derivatives (e.g., Cl, F): Enhance lipophilicity and target binding via hydrophobic interactions. For example, N-(3-chloro-4-fluorophenyl)-... shows improved kinase selectivity due to halogen bonding . Acetyl Group: Introduces polarity (logP reduction vs. Benzodioxole/Indole Groups: Increase π-π stacking and interactions with aromatic residues in enzyme active sites, as seen in N-(1,3-benzodioxol-5-yl)-... and N-(1H-indol-4-yl)-... .

Synthetic Routes :

  • Most analogs are synthesized via cyclization of substituted benzoyl chlorides with pyrazolo-pyridine intermediates under basic conditions (e.g., triethylamine) .
  • The acetylphenyl variant likely follows a similar pathway, substituting 3-acetylbenzoyl chloride as the acylating agent.

Biological Mechanisms :

  • Kinase Inhibition : Compounds like N-(1H-indol-4-yl)-... inhibit TRK kinases by binding to the ATP pocket, disrupting Ras/Erk and PI3K/Akt signaling . The acetylphenyl variant may adopt a similar mechanism.
  • Enzyme Inhibition : Halogenated derivatives (e.g., N-(3-chlorophenyl)-...) block catalytic sites of enzymes like COX-2 or cytochrome P450 isoforms .

Pharmacokinetic Considerations :

  • Solubility : Acetyl and benzodioxole groups improve aqueous solubility compared to highly lipophilic chloro/fluoro analogs.
  • Metabolic Stability : Methyl groups on the pyrazolo-pyridine core (e.g., 1,3,6-trimethyl) likely reduce oxidative metabolism, enhancing half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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